Adefovir diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELHEUHXJKQZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156198 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129532-77-0 | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adefovir Diphosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It covers the essential chemical and physical properties, the mechanism of action against Hepatitis B Virus (HBV), and detailed experimental methodologies for its study.

Chemical Structure and Properties

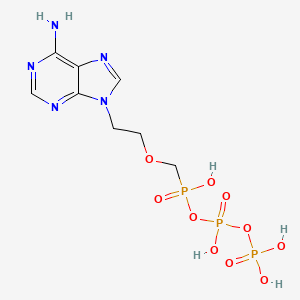

Adefovir diphosphate is an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate. The chemical structure features a purine (B94841) base (adenine) linked to a phosphonomethoxyethyl group, which is further phosphorylated to a diphosphate. This structure is critical for its function as a competitive inhibitor and chain terminator of viral DNA synthesis.

Table 1: Chemical and Physical Properties of Adefovir and its Derivatives

| Property | This compound | Adefovir | Adefovir Dipivoxil (Prodrug) |

| IUPAC Name | 2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | 2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | [2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

| Molecular Formula | C₈H₁₄N₅O₁₀P₃[1] | C₈H₁₂N₅O₄P[2] | C₂₀H₃₂N₅O₈P[3] |

| Molecular Weight | 433.15 g/mol [1] | 273.19 g/mol [2] | 501.47 g/mol [3] |

| pKa | Data not available | pKa1 2.0, pKa2 6.8[4] | Data not available |

| Aqueous Solubility | Data not available (expected to be highly soluble) | Data not available | 19 mg/mL (pH 2.0), 0.4 mg/mL (pH 7.2)[5][6] |

| LogP | Data not available | Data not available | 1.91[5][6] |

Mechanism of Action

Adefovir dipivoxil is administered orally as a prodrug and is rapidly converted to adefovir.[7] Within the target cell, adefovir is phosphorylated by cellular kinases to its active form, this compound.[2][4][5][7][8]

This compound then inhibits the HBV DNA polymerase (a reverse transcriptase) through two primary mechanisms:

-

Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase.[2][5][7][8]

-

Chain Termination: After its incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication.[2][5][7][8]

The high selectivity of this compound for HBV DNA polymerase over human DNA polymerases contributes to its therapeutic window.[2][5][8]

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

Table 2: Inhibitory Activity of Adefovir and its Diphosphate

| Parameter | Target/Virus Strain | Value |

| Ki | Wild-Type HBV DNA Polymerase | 0.1 µM[2][3][5][8] |

| Ki | Human DNA Polymerase α | 1.18 µM[2][5][8] |

| Ki | Human DNA Polymerase γ | 0.97 µM[2][5][8] |

| IC₅₀ | Wild-Type HBV (in vitro) | 0.2 - 2.5 µM[8] |

| IC₅₀ | rtA181V Mutant HBV | 4.3-fold increase vs. Wild-Type |

| IC₅₀ | rtN236T Mutant HBV | 7-fold increase vs. Wild-Type |

| IC₅₀ | rtA181V + rtN236T Double Mutant HBV | 18-fold increase vs. Wild-Type |

Table 3: Pharmacokinetic Parameters of Adefovir (from 10 mg Adefovir Dipivoxil Dose)

| Parameter | Value |

| Tₘₐₓ | 0.58 - 4.00 hours[5][8] |

| Cₘₐₓ | 18.4 ± 6.26 ng/mL[5][8] |

| AUC₀₋∞ | 220 ± 70.0 ng·h/mL[5][8] |

| Oral Bioavailability | ~59%[5][8] |

| Terminal Elimination Half-Life | 7.48 ± 1.65 hours[8] |

Experimental Protocols

Synthesis, Purification, and Characterization of this compound

Synthesis: A detailed, publicly available protocol for the chemical synthesis of this compound is scarce, as it is typically generated intracellularly for activity. The biological synthesis involves a two-step phosphorylation of adefovir catalyzed by cellular enzymes.[8]

-

First Phosphorylation: Adefovir is converted to adefovir monophosphate by adenylate kinase.

-

Second Phosphorylation: Adefovir monophosphate is subsequently converted to this compound by nucleoside diphosphate kinase.

For in vitro assays, this compound can be synthesized enzymatically or through multi-step chemical phosphorylation of protected adefovir precursors, though specific protocols are proprietary.

Purification: Purification of this compound from a synthesis reaction or biological extract can be achieved using ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is employed. The ion-pairing agent allows for the retention and separation of the highly polar diphosphate compound.

-

Detection: UV detection at approximately 260 nm is suitable for monitoring the adenine (B156593) chromophore.

Characterization: The structure and purity of this compound can be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure. ³¹P NMR is particularly useful for verifying the presence and connectivity of the diphosphate group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the exact molecular weight and elemental composition.

-

HPLC: Purity is assessed by HPLC, as described in the purification section.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HBV DNA polymerase.

-

Objective: To determine the inhibition constant (Ki) of this compound for HBV DNA polymerase.

-

Materials:

-

Purified recombinant HBV DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, and radiolabeled or fluorescently labeled dTTP)

-

This compound at various concentrations

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

-

Methodology:

-

The reaction is initiated by adding the HBV DNA polymerase to a mixture containing the template-primer, dNTPs (including the labeled dNTP), and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

-

The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.

-

The Ki is calculated by analyzing the enzyme kinetics at different substrate (dATP) and inhibitor (this compound) concentrations, typically using Lineweaver-Burk or Dixon plots.

-

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of adefovir dipivoxil in inhibiting HBV replication within a cellular context.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of adefovir dipivoxil against HBV replication and the 50% cytotoxic concentration (CC₅₀).

-

Materials:

-

An HBV-producing cell line (e.g., HepG2.2.15)

-

Cell culture medium and supplements

-

Adefovir dipivoxil

-

Reagents for DNA extraction and quantitative PCR (qPCR)

-

Reagents for a cytotoxicity assay (e.g., MTT, XTT)

-

-

Methodology:

-

Antiviral Assay:

-

Plate the HBV-producing cells and allow them to adhere.

-

Treat the cells with a range of concentrations of adefovir dipivoxil.

-

Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium and drug as needed.

-

Harvest the cell culture supernatant and extract the viral DNA.

-

Quantify the amount of HBV DNA using a validated qPCR assay.

-

Calculate the IC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50% compared to untreated controls.

-

-

Cytotoxicity Assay:

-

In parallel, treat uninfected cells (e.g., HepG2) with the same concentrations of adefovir dipivoxil.

-

After the incubation period, assess cell viability using a standard method like the MTT or XTT assay.

-

Calculate the CC₅₀ value, which is the concentration of the drug that reduces cell viability by 50%.

-

-

Selectivity Index (SI):

-

The SI is calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.

-

-

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. benchchem.com [benchchem.com]

- 8. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Adefovir: From a Shelved HIV Candidate to a Hepatitis B Breakthrough

Adefovir (B194249) Dipivoxil, a nucleotide analog reverse transcriptase inhibitor, stands as a significant milestone in the treatment of chronic hepatitis B virus (HBV) infection. Its path to approval, however, was not linear. Initially developed for HIV, concerns over toxicity at higher doses led to its discontinuation for that indication. Yet, diligent research and a strategic shift in focus ultimately repurposed this potent antiviral, offering a new therapeutic option for millions suffering from chronic hepatitis B.

Discovery and Initial Development

Adefovir was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[1] Gilead Sciences subsequently led the development of the compound, initially targeting the human immunodeficiency virus (HIV).[2] Under the brand name Preveon, adefovir was investigated for its anti-HIV properties. However, the high doses required for efficacy against HIV (60 mg or 120 mg) were associated with significant kidney toxicity.[1][3] In November 1999, an expert panel advised the U.S. Food and Drug Administration (FDA) against approving the drug for HIV treatment due to these safety concerns, leading Gilead to halt its development for this indication in December of the same year.[3]

A New Direction: Repurposing for Hepatitis B

Despite the setback in its HIV program, Gilead continued to explore the antiviral potential of adefovir. Recognizing its potent activity against hepadnaviruses, the company shifted its focus to chronic hepatitis B, a disease for which treatment options were limited at the time. Preclinical studies had already demonstrated adefovir's in vitro activity against HBV.[4][5] This strategic pivot proved successful, as a much lower and safer dose of 10 mg daily was found to be effective in suppressing HBV replication.[3]

Preclinical Studies: Establishing Antiviral Activity

In vitro studies were crucial in elucidating the mechanism and potency of adefovir against HBV. These experiments demonstrated that adefovir is a potent inhibitor of viral replication in human hepatoma cell lines transfected with HBV DNA and in primary duck hepatocytes infected with the duck hepatitis B virus (DHBV), a closely related model virus.[5][6]

Key Preclinical Findings:

-

Mechanism of Action: Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate.[7] To become active, it is phosphorylated by cellular kinases to its diphosphate (B83284) metabolite, adefovir diphosphate.[7] This active form then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).[7][8] Once incorporated, this compound acts as a chain terminator, halting viral DNA synthesis.[8]

-

Inhibitory Concentration: The 50% inhibitory concentration (IC50) of adefovir against HBV DNA synthesis in vitro was found to range from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines.[9] In DHBV-infected primary hepatocytes, the IC50 was determined to be 0.01 µM.[5]

-

Inhibition Constant: The inhibition constant (Ki) for this compound against HBV DNA polymerase is 0.1 µM, indicating a high affinity for the viral enzyme.[10]

Clinical Development: A Rigorous Path to Approval

The clinical development of adefovir dipivoxil for chronic hepatitis B involved a series of Phase I, II, and III clinical trials designed to evaluate its safety, tolerability, and efficacy.

Phase I/II Studies

An early Phase I/II double-blind, placebo-controlled study evaluated the safety and antiviral activity of adefovir dipivoxil in patients with chronic HBV infection, some of whom were co-infected with HIV.[4] Patients received a daily oral dose of 125 mg for 28 days. The study demonstrated a significant and rapid reduction in serum HBV DNA levels in the active treatment group compared to placebo.[4]

Phase III Pivotal Trials

Two large, multinational, randomized, double-blind, placebo-controlled Phase III trials, known as Study 437 and Study 438, formed the cornerstone of the regulatory submission for adefovir dipivoxil.

-

Study 437: This trial enrolled 515 patients with HBeAg-positive chronic hepatitis B.[11] Patients were randomized to receive 10 mg of adefovir dipivoxil, 30 mg of adefovir dipivoxil, or a placebo daily for 48 weeks.[11] The primary endpoint was histological improvement in the liver.[11]

-

Study 438: This study enrolled 185 patients with HBeAg-negative (precore mutant) chronic hepatitis B.[3] Patients were randomized to receive 10 mg of adefovir dipivoxil or a placebo daily for 48 weeks, with the primary endpoint also being histological improvement.[3]

Quantitative Data Summary from Clinical Trials

The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials of adefovir dipivoxil in patients with chronic hepatitis B.

Table 1: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Positive Chronic Hepatitis B (Study 437) at Week 48

| Efficacy Endpoint | Adefovir Dipivoxil 10 mg (n=172) | Placebo (n=170) | p-value |

| Histologic Improvement | 53% | 25% | <0.001 |

| Median Reduction in Serum HBV DNA (log10 copies/mL) | 3.52 | 0.55 | <0.001 |

| Undetectable Serum HBV DNA (<400 copies/mL) | 21% | 0% | <0.001 |

| Normalization of Alanine Aminotransferase (ALT) | 48% | 16% | <0.001 |

| HBeAg Seroconversion | 12% | 6% | 0.049 |

Data sourced from Marcellin et al., N Engl J Med 2003.[11]

Table 2: Efficacy of Adefovir Dipivoxil 10 mg in HBeAg-Negative Chronic Hepatitis B (Study 438) at Week 48

| Efficacy Endpoint | Adefovir Dipivoxil 10 mg (n=123) | Placebo (n=62) | p-value |

| Histologic Improvement | 64% | 33% | 0.0002 |

| Median Reduction in Serum HBV DNA (log10 copies/mL) | 3.91 | 1.35 | <0.001 |

| Undetectable Serum HBV DNA (<400 copies/mL) | 51% | 0% | <0.001 |

| Normalization of Alanine Aminotransferase (ALT) | 72% | 29% | <0.001 |

Data sourced from Hadziyannis et al., N Engl J Med 2003 and Gilead Sciences Press Release, September 19, 2001.[3]

Table 3: Renal Safety Profile of Adefovir Dipivoxil 10 mg at Week 48

| Safety Parameter | Study 437 (HBeAg-Positive) | Study 438 (HBeAg-Negative) |

| Adefovir 10 mg | Placebo | |

| Increase in Serum Creatinine (B1669602) ≥0.5 mg/dL from Baseline | 3% | 2% |

| Confirmed Serum Phosphorus <2.0 mg/dL | 1% | 1% |

Data compiled from Marcellin et al., N Engl J Med 2003 and Hadziyannis et al., N Engl J Med 2003.[11]

Experimental Protocols

In Vitro HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the HBV DNA polymerase.

Methodology:

-

Enzyme Source: Purified recombinant HBV DNA polymerase is used.

-

Substrate: A DNA template-primer, such as poly(dA)-oligo(dT), is utilized.

-

Reaction Mixture: The reaction includes the enzyme, template-primer, a mixture of deoxynucleotide triphosphates (dATP, dCTP, dGTP, and dTTP, with one being radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a no-drug control. The inhibition constant (Ki) is then determined through kinetic analysis.

Clinical Trial Protocol Synopsis (Studies 437 & 438)

Objective: To evaluate the efficacy and safety of adefovir dipivoxil in patients with chronic hepatitis B.

Study Design:

-

Phase: III

-

Design: Randomized, double-blind, placebo-controlled, multicenter.

-

Patient Population: Adults with chronic hepatitis B, with either HBeAg-positive (Study 437) or HBeAg-negative (Study 438) status, evidence of active viral replication, and compensated liver disease.

-

Intervention: Oral adefovir dipivoxil (10 mg daily) or matching placebo.

-

Duration: 48 weeks of treatment.

-

Primary Efficacy Endpoint: Histological improvement, defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.

-

Secondary Efficacy Endpoints: Change in serum HBV DNA, normalization of ALT levels, and HBeAg seroconversion (for Study 437).

-

Safety Assessments: Monitoring of adverse events and laboratory parameters, with a focus on renal function (serum creatinine and phosphorus).

-

Statistical Analysis: Efficacy endpoints were compared between the adefovir dipivoxil and placebo groups using appropriate statistical tests (e.g., chi-square test for categorical variables and t-test or Wilcoxon rank-sum test for continuous variables).

Mandatory Visualizations

Caption: Mechanism of action of Adefovir Dipivoxil.

References

- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A placebo-controlled phase I/II study of adefovir dipivoxil in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gilead.com [gilead.com]

- 4. Hepatitis B Virus e Antigen Loss during Adefovir Dipivoxil Therapy Is Associated with Enhanced Virus-Specific CD4+ T-Cell Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gilead Reports Strong Data From First Phase III HBV Trial + | Bioworld | BioWorld [bioworld.com]

- 7. phdres.caregate.net [phdres.caregate.net]

- 8. Comparison of the antiviral activity of adefovir and tenofovir on hepatitis B virus in HIV-HBV-coinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adefovir dipivoxil for the treatment of hepatitis B e antigen-negative chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

Adefovir Diphosphate: A Technical Guide to its Antiviral Mechanism and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adefovir (B194249) diphosphate (B83284), the active antiviral metabolite of the prodrug adefovir dipivoxil. It details its physicochemical properties, primary mechanism of action against Hepatitis B Virus (HBV), and its influence on cellular signaling pathways. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its antiviral efficacy and cytotoxicity, serving as a valuable resource for researchers in the field of antiviral drug development.

Physicochemical and Pharmacokinetic Properties of Adefovir and its Derivatives

Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. To enhance its oral bioavailability, it is administered as the prodrug adefovir dipivoxil. Following oral administration, adefovir dipivoxil is rapidly absorbed and converted by cellular esterases to adefovir. Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active form, adefovir diphosphate.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Quantitative Data |

| This compound | 129532-77-0[1] | C8H14N5O10P3[1] | 433.15[1] | Ki (HBV DNA Polymerase): 0.1 µM[2][3] Ki (Human DNA Polymerase α): 1.18 µM[2][3] Ki (Human DNA Polymerase γ): 0.97 µM[2][3] |

| Adefovir | 106941-25-7 | C8H12N5O4P | 273.19[4] | IC50 (Wild-Type HBV): 0.2 - 2.5 µM[5] |

| Adefovir Dipivoxil | 142340-99-6[2][3] | C20H32N5O8P[3] | 501.5[3] | Oral Bioavailability: ~59%[2][3] |

Mechanism of Action

Inhibition of HBV DNA Polymerase

The primary antiviral mechanism of this compound is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase. This inhibition occurs through two main actions:

-

Competitive Inhibition: this compound is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and competes with it for the active site of the viral polymerase. This competition reduces the rate of viral DNA synthesis.[2][5]

-

Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[5]

Modulation of STAT3 Signaling

Recent studies have indicated that adefovir dipivoxil may have effects beyond direct viral polymerase inhibition. It has been shown to interfere with the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of STAT3 is a critical step in many signaling pathways that can be exploited by viruses to promote their replication. By inhibiting STAT3 phosphorylation, adefovir dipivoxil may disrupt these pro-viral cellular environments.

Experimental Protocols

The following are composite protocols based on established methodologies for evaluating the antiviral properties of this compound.

Protocol 1: In Vitro Antiviral Efficacy Assay (IC50 Determination)

Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication in a cell-based assay.

Materials:

-

HBV-producing human hepatoma cell line (e.g., HepG2.2.15)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)

-

Adefovir stock solution (dissolved in an appropriate solvent like DMSO)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Viral DNA extraction kit

-

Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

-

qPCR instrument

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of adefovir in culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of adefovir. Include untreated cells as a negative control and a solvent-only control.

-

Incubation: Incubate the plates for 6-9 days. To maintain compound concentration and cell health, replace the drug-containing medium every 2-3 days.

-

Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant using a suitable viral DNA extraction kit according to the manufacturer's protocol.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using a validated qPCR assay with HBV-specific primers and probe.

-

Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the logarithm of the adefovir concentration. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: HBV DNA Polymerase Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound for purified HBV DNA polymerase.

Materials:

-

Purified recombinant HBV DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dCTP, dGTP, dTTP, and dATP)

-

Radiolabeled dATP (e.g., [α-³²P]dATP or [α-³³P]dATP)

-

This compound stock solution

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.

-

Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabeled dATP.

-

Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Lineweaver-Burk or Dixon plots.

Protocol 3: Cellular Cytotoxicity Assay

Objective: To assess the cytotoxic effects of adefovir on host cells and determine its therapeutic window.

Materials:

-

Human hepatoma cell lines (e.g., HepG2, Huh-7)

-

Complete culture medium

-

Adefovir stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Drug Treatment: Add serial dilutions of adefovir to the wells. The concentration range should span that used in the efficacy assay and higher. Include a vehicle-only control and a "cells only" (no drug) control.

-

Incubation: Incubate the plates for a period equivalent to the duration of the antiviral efficacy assay (e.g., 6-7 days).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each adefovir concentration. Plot the percentage of viability against the logarithm of the adefovir concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

References

- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 2. Adefovir Dipivoxil as a Therapeutic Candidate for Medullary Thyroid Carcinoma: Targeting RET and STAT3 Proto-Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Adefovir Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which adefovir (B194249) inhibits the DNA polymerase of the Hepatitis B virus (HBV). The document details the molecular interactions, enzymatic kinetics, and the structural basis of its antiviral activity. Experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts in this domain.

Overview of Adefovir's Antiviral Activity

Adefovir dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] Following administration, it is rapidly converted to its active form, adefovir.[3] For adefovir to exert its antiviral effect, it must be phosphorylated by intracellular host cell kinases to its active metabolite, adefovir diphosphate (B83284).[3][4][5] This active metabolite is the key agent responsible for inhibiting HBV replication.

The primary mechanism of action of adefovir diphosphate is the inhibition of the HBV DNA polymerase, which also functions as a reverse transcriptase.[3][6] This inhibition is achieved through a dual mechanism:

-

Competitive Inhibition : As a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), this compound directly competes with this natural substrate for the active site of the viral polymerase.[3][4][7] This competition effectively reduces the rate of viral DNA synthesis.

-

DNA Chain Termination : After being incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group required to form the next phosphodiester bond.[3][4][6] This structural feature leads to the premature termination of DNA chain elongation, thereby halting viral replication.[3][4]

This compound is a potent inhibitor of HBV DNA polymerase but a weak inhibitor of human DNA polymerases α and γ, which accounts for its selective antiviral activity.[1][7]

Intracellular Activation and Mechanism of Action Pathway

The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active form and its subsequent action on the HBV DNA polymerase.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Adefovir - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 5. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

A Technical Guide to the Intracellular Metabolism of Adefovir

Introduction

Adefovir (B194249) dipivoxil, an oral prodrug of adefovir, is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active antiviral agent, adefovir diphosphate (B83284). This process involves enzymatic hydrolysis followed by two sequential phosphorylation steps orchestrated by host cellular kinases.[4][5] This technical guide provides an in-depth exploration of this critical metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular journey of adefovir from a prodrug to a potent inhibitor of viral replication.

The Metabolic Activation Pathway

The intracellular activation of adefovir is a multi-step process that begins after the oral administration and absorption of its prodrug, adefovir dipivoxil. The dipivoxil moiety enhances the drug's lipophilicity and oral bioavailability.[6][7]

-

Hydrolysis: Upon entering the cell, adefovir dipivoxil is rapidly cleaved by cellular esterases. This hydrolysis removes the two pivaloyloxymethyl (POM) groups, releasing the parent compound, adefovir (PMEA).[5][8]

-

First Phosphorylation: Adefovir undergoes its first phosphorylation to become adefovir monophosphate. This reaction is catalyzed by cellular adenylate kinases, with adenylate kinase 2 (AK2) and adenylate kinase 4 (AK4) being implicated in this step.[9][10] Some studies also suggest that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase may contribute to this initial phosphorylation.[2]

-

Second Phosphorylation: The newly formed adefovir monophosphate is then efficiently converted to the active metabolite, adefovir diphosphate. This final phosphorylation step is carried out by nucleoside diphosphate kinases (NME1 and NME2).[9][10]

This compound is the pharmacologically active form of the drug. It acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[3][11] Its incorporation into the nascent viral DNA strand leads to chain termination, as it lacks the 3'-hydroxyl group required for further elongation, effectively halting viral replication.[6]

References

- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to Adefovir Diphosphate: A Nucleotide Analog Inhibitor of HBV Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of adefovir (B194249) diphosphate, the active metabolite of the prodrug adefovir dipivoxil. Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This guide details its mechanism of action as a competitive inhibitor and chain terminator of HBV DNA polymerase, presents key quantitative data on its efficacy and selectivity, outlines representative experimental protocols for its evaluation, and illustrates its metabolic pathway and inhibitory mechanism through detailed diagrams.

Metabolic Activation and Pharmacokinetics

Adefovir is administered orally as the diester prodrug, adefovir dipivoxil, to enhance oral bioavailability.[3] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by cellular enzymes into its active form, adefovir.[4] Subsequently, cellular kinases phosphorylate adefovir to its pharmacologically active metabolite, adefovir diphosphate.[1][2][5] This two-step phosphorylation is a critical activation process that enables the drug to function as a nucleotide analog.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. files.core.ac.uk [files.core.ac.uk]

The Core Mechanism of Adefovir Diphosphate in Halting Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role and mechanism of adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug adefovir dipivoxil, in the inhibition of viral replication. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative efficacy, and experimental methodologies relevant to the study of this critical antiviral agent, primarily in the context of Hepatitis B Virus (HBV).

Introduction: From Prodrug to Active Antiviral Agent

Adefovir dipivoxil is an orally administered acyclic nucleotide analog of adenosine (B11128) monophosphate.[1][2] As a prodrug, it is designed to enhance bioavailability, allowing it to efficiently cross biological membranes.[3][4] Following administration, it undergoes a multi-step intracellular conversion to its pharmacologically active form, adefovir diphosphate, which is the focus of this guide.[1][3][5] This active metabolite is a potent inhibitor of viral DNA synthesis and is a cornerstone in the management of chronic hepatitis B.[2][6]

Mechanism of Action: Competitive Inhibition and Chain Termination

The antiviral activity of this compound is centered on its interaction with the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] In HBV, this enzyme also functions as a reverse transcriptase.[1][6] The mechanism can be dissected into two primary steps:

-

Competitive Inhibition: this compound structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[5][7] This structural similarity allows it to compete with dATP for the active site of the HBV DNA polymerase.[1][3] By binding to the enzyme, it effectively blocks the natural nucleotide from being incorporated, thus inhibiting the polymerase's function.

-

DNA Chain Termination: Upon successful competition, this compound is incorporated into the nascent viral DNA strand.[1][5] However, unlike dATP, the adefovir molecule lacks the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This structural deficiency makes the addition of subsequent nucleotides impossible, leading to the premature termination of DNA chain elongation.[3][6] This abrupt halt in DNA synthesis is the ultimate step that prevents the virus from producing complete, viable genomes, thereby stopping its replication cycle.[3][5]

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound has been quantified through various in vitro studies. These data are crucial for understanding its potency and therapeutic window.

| Parameter | Description | Virus/Enzyme | Value | Reference(s) |

| IC₅₀ | The concentration of adefovir that inhibits 50% of viral DNA synthesis in vitro. | Hepatitis B Virus (HBV) | 0.2 to 2.5 µM | [6] |

| Kᵢ | The inhibition constant for this compound against the viral polymerase, indicating binding affinity. | HBV DNA Polymerase | 0.1 µM | [6] |

| Kᵢ | Inhibition constant against human DNA polymerase α, indicating selectivity. | Human DNA Polymerase α | 1.18 µM | [6] |

| Kᵢ | Inhibition constant against human DNA polymerase γ, indicating selectivity. | Human DNA Polymerase γ | 0.97 µM | [6] |

IC₅₀: 50% inhibitory concentration; Kᵢ: Inhibition constant.

Viral Resistance to Adefovir

Prolonged therapy with adefovir can lead to the selection of resistant HBV variants. Resistance is primarily associated with specific mutations in the reverse transcriptase (RT) domain of the viral polymerase gene.

| Mutation | Description | Fold Resistance to Adefovir (in vitro) | Reference(s) |

| rtN236T | A substitution of asparagine with threonine at codon 236. This is a primary adefovir resistance mutation. | 7-fold | [8] |

| rtA181V | A substitution of alanine (B10760859) with valine at codon 181. | 4.3-fold | [8] |

| rtA181V + rtN236T | A double mutant combination that confers higher levels of resistance. | 18-fold | [8] |

The molecular basis for this resistance involves conformational changes in the active site of the polymerase, which reduces the binding affinity of this compound.[7] This diminished interaction allows the natural substrate, dATP, to more effectively outcompete the drug, thereby reducing its antiviral efficacy.[7] The cumulative incidence of adefovir resistance increases with the duration of therapy, reaching approximately 29% after five years of continuous monotherapy.[8][9][10]

Experimental Protocols

In Vitro Antiviral Efficacy Assay (EC₅₀ Determination)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of adefovir against HBV in a cell culture model.

-

Cell Culture: Culture human hepatoma cell lines (e.g., HepG2 2.2.15) that are stably transfected with the HBV genome. Maintain cells in an appropriate medium under standard conditions (37°C, 5% CO₂).

-

Drug Treatment: Seed the cells in multi-well plates. After cell adherence, treat with a serial dilution of adefovir dipivoxil (ranging from sub-nanomolar to micromolar concentrations) for a period of 7-10 days. Include a no-drug (vehicle) control.

-

DNA Extraction: Following the treatment period, lyse the cells and extract the intracellular HBV DNA replicative intermediates. Alternatively, collect the supernatant to quantify extracellular viral DNA.

-

Quantification of Viral DNA: Use quantitative real-time PCR (qPCR) or Southern blot analysis to measure the amount of HBV DNA in both treated and control samples.

-

Data Analysis: Normalize the viral DNA levels in the drug-treated wells to the vehicle control. Plot the percentage of viral replication inhibition against the drug concentration. Use a non-linear regression model (e.g., a four-parameter dose-response curve) to calculate the EC₅₀ value.

Enzyme Inhibition Assay (Kᵢ Determination)

This protocol determines the inhibition constant (Kᵢ) of this compound for the HBV DNA polymerase.

-

Reagents: Prepare a reaction mixture containing a buffer, purified recombinant HBV DNA polymerase, a DNA template-primer, and varying concentrations of this compound.

-

Enzyme Reaction: Initiate the polymerization reaction by adding a mixture of dNTPs, including a radiolabeled or fluorescently labeled dATP, and the natural substrate dATP at a concentration near its Michaelis constant (Kₘ).

-

Incubation: Allow the reaction to proceed for a fixed time at the optimal temperature for the enzyme.

-

Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the incorporation of the labeled dATP into the DNA strand using methods like scintillation counting or fluorescence detection.

-

Data Analysis: Determine the reaction velocities at different inhibitor concentrations. Calculate the Kᵢ value using the Cheng-Prusoff equation or by direct fitting to competitive inhibition models.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

References

- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 4. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complex dynamics of hepatitis B virus resistance to adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]

Adefovir Diphosphate: A Deep Dive into its Antiviral Mechanism and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Adefovir (B194249) diphosphate (B83284), the active metabolite of the prodrug Adefovir dipivoxil, stands as a cornerstone in the therapeutic arsenal (B13267) against chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive literature review of the research surrounding Adefovir diphosphate, focusing on its mechanism of action, antiviral activity, and the experimental methodologies used to elucidate its properties. All quantitative data has been summarized into structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Mechanism of Action: A Two-Pronged Attack on Viral Replication

Adefovir dipivoxil, an oral prodrug, is designed to enhance the bioavailability of Adefovir.[1][2] Following oral administration, it is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, Adefovir.[1][3] Once inside the host hepatocytes, Adefovir undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form this compound.[3][4][5] This active metabolite is a structural analog of deoxyadenosine (B7792050) monophosphate (dAMP).[6]

This compound inhibits HBV DNA polymerase, which also functions as a reverse transcriptase, through a dual mechanism:[1][6]

-

Competitive Inhibition: this compound competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the HBV DNA polymerase.[1][3] This competition effectively reduces the rate of viral DNA synthesis.[6]

-

DNA Chain Termination: Upon incorporation into the nascent viral DNA strand, this compound acts as a chain terminator.[1][3] Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.[1][6]

This targeted inhibition of the viral polymerase, coupled with a lower affinity for human DNA polymerases, contributes to its therapeutic window.[7][8]

Figure 1: Prodrug activation and mechanism of action of Adefovir.

Quantitative Pharmacological Data

The antiviral efficacy and selectivity of this compound have been quantified through various in vitro studies. The following tables summarize key pharmacological parameters.

Table 1: Inhibitory Activity against Viral and Human DNA Polymerases

| Polymerase | Inhibition Constant (Ki) | Reference(s) |

| HBV DNA Polymerase | 0.1 µM | [7][8] |

| Human DNA Polymerase α | 1.18 µM | [7][8] |

| Human DNA Polymerase γ | 0.97 µM | [7][8] |

| Human DNA Polymerase β | 12-fold higher than for HBV polymerase | [9] |

Table 2: In Vitro Antiviral Activity

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (HBV DNA synthesis) | 0.2 - 2.5 µM | HBV transfected human hepatoma cells | [7] |

| IC50 (freshly stimulated T cells) | 63.12 nM | Human T cells | [10] |

| IC50 (pre-activated T cells) | 364.8 nM | Human T cells | [10] |

Table 3: Pharmacokinetic Properties of Adefovir (from 10 mg Adefovir Dipivoxil dose)

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~59% | [7] |

| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | [7] |

| Time to Peak Concentration (Tmax) | 0.58 - 4 hours | [7] |

| Area Under the Curve (AUC0–∞) | 220 ± 70.0 ng∙h/mL | [7] |

| Volume of Distribution | 352 - 392 mL/kg | [8][11] |

| Plasma Protein Binding | ≤ 4% | [9][11] |

| Terminal Elimination Half-life | ~7.48 ± 1.65 hours | [11] |

| Urinary Excretion (24h) | ~45% (as Adefovir) | [7][8] |

Table 4: Intracellular Half-life of this compound

| Cell Type | Half-life (hours) | Reference(s) |

| Hep G2 cells | 33 ± 3 | [12] |

| Huh-7 cells | 10 ± 1 | [12] |

| Primary human hepatocytes (donor 1) | 48 ± 3 | [12] |

| Primary human hepatocytes (donor 2) | 33 ± 2 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in this compound studies.

In Vitro Antiviral Activity Assay

This assay determines the concentration of Adefovir that inhibits 50% of viral replication (IC50) in cell culture.[1]

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh-7) capable of supporting HBV replication are cultured in an appropriate medium.[1][12]

-

Drug Treatment: Cells are treated with serial dilutions of Adefovir.

-

HBV Infection/Transfection: Cells are infected with HBV or transfected with an HBV-producing plasmid.

-

Incubation: The treated cells are incubated for a defined period to allow for viral replication.

-

Quantification of Viral DNA: HBV DNA levels in the cell culture supernatant or intracellularly are quantified using methods such as quantitative PCR (qPCR) or Southern blot.[1]

-

Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the drug concentration to calculate the IC50 value.[6]

Figure 2: Workflow for an in vitro antiviral activity assay.

Enzyme Inhibition Assay

This biochemical assay quantifies the inhibitory potency of this compound against purified DNA polymerases to determine the inhibition constant (Ki).[1]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HBV DNA polymerase and human DNA polymerases (α, β, γ) are purified. A DNA template-primer and deoxyribonucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dATP, are prepared.[1]

-

Reaction Mixture: A reaction is set up containing the purified enzyme, the DNA template-primer, dNTPs, and varying concentrations of this compound.[1]

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.[1]

-

Measurement of DNA Synthesis: The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.[1]

-

Data Analysis: Kinetic data are fitted to enzyme inhibition models (e.g., Michaelis-Menten) to calculate the Ki value, which reflects the binding affinity of the inhibitor to the enzyme.[1]

Figure 3: Workflow for an enzyme inhibition assay.

Intracellular Metabolism Analysis

This protocol outlines a general procedure for studying the intracellular phosphorylation of Adefovir to its active diphosphate form.[11]

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes are cultured in appropriate conditions.[11]

-

Drug Incubation: Cells are incubated with Adefovir for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of phosphorylation.[11]

-

Cell Lysis and Metabolite Extraction: At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, followed by cell lysis and extraction of intracellular metabolites.[11]

-

Metabolite Quantification: The concentrations of Adefovir and its phosphorylated metabolites (Adefovir monophosphate and this compound) are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]

-

Data Analysis: The intracellular concentrations of each metabolite are plotted over time to determine the rate and extent of phosphorylation.

Resistance to Adefovir

While Adefovir has a higher barrier to resistance compared to some other antivirals, long-term therapy can lead to the emergence of resistant HBV mutants.[3][13] The cumulative rates of resistance have been reported to increase over years of therapy.[13]

Two major mutations in the HBV polymerase gene are associated with Adefovir resistance:

-

rtN236T: This mutation in the D domain of the HBV polymerase is a key resistance mutation.[13][14]

-

rtA181V/T: This mutation also confers resistance to Adefovir.[13][15]

These mutations can occur alone or in combination.[16] The emergence of these resistant strains can lead to a virologic rebound and potential clinical relapse.[13] In vitro studies have shown that Adefovir-resistant mutants may remain sensitive to other antiviral agents like lamivudine, entecavir, and tenofovir, providing options for salvage therapy.[13][14]

Conclusion

This compound remains a significant antiviral agent in the management of chronic hepatitis B. Its well-characterized dual mechanism of action, involving competitive inhibition of the viral polymerase and chain termination of viral DNA, provides a robust basis for its efficacy. The comprehensive quantitative data on its pharmacological properties and the detailed experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals. Understanding the nuances of its mechanism, pharmacokinetics, and the potential for resistance is critical for its optimal use in clinical practice and for the development of next-generation antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 4. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. scienceopen.com [scienceopen.com]

- 11. benchchem.com [benchchem.com]

- 12. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Management of hepatitis B patients with antiviral resistance [natap.org]

- 15. Resistant mutants induced by adefovir dipivoxil in hepatitis B virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assay for Adefovir Diphosphate Activity

Introduction

Adefovir (B194249) dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate.[1] Following administration, it is converted by cellular kinases to its active metabolite, adefovir diphosphate (B83284) (ADV-DP).[1][2] ADV-DP is a potent and specific inhibitor of viral DNA polymerases, particularly the reverse transcriptase (RT) domain of the Hepatitis B Virus (HBV) polymerase.[3][4] Its mechanism of action involves competitive inhibition with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and subsequent incorporation into the viral DNA, leading to chain termination and cessation of viral replication.[2][5] This application note describes a standard in vitro polymerase assay to determine the inhibitory activity of ADV-DP.

Assay Principle

The in vitro activity of ADV-DP is quantified by its ability to inhibit the DNA polymerization activity of a viral polymerase. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA primer-template duplex in the presence of varying concentrations of the inhibitor (ADV-DP). The concentration at which ADV-DP inhibits 50% of the polymerase activity is determined as the half-maximal inhibitory concentration (IC50) or as the inhibition constant (Ki) through competitive inhibition analysis.[3][4]

Mechanism of Action Visualization

The following diagram illustrates the intracellular activation of Adefovir and its subsequent mechanism of inhibiting viral DNA polymerase.

Caption: Intracellular activation and inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Hepatitis B Virus (HBV) DNA Polymerase.

-

Inhibitor: this compound (ADV-DP), prepared in appropriate dilutions.

-

Substrate: Deoxyadenosine triphosphate (dATP).

-

Labeled Nucleotide: [α-³²P]dCTP or a fluorescently labeled dNTP.

-

Other dNTPs: dGTP, dTTP.

-

Primer/Template: A synthetic DNA or RNA/DNA hybrid primer-template duplex designed to allow polymerase-mediated extension.

-

Reaction Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, KCl, and a non-ionic detergent like Triton X-100.

-

Quenching Solution: EDTA solution to stop the reaction.

-

Detection System: Scintillation counter (for radioactivity) or fluorescence plate reader. Alternatively, reaction products can be resolved using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[6]

Assay Workflow Visualization

Caption: Step-by-step workflow for the in vitro polymerase inhibition assay.

Step-by-Step Protocol

-

Preparation:

-

Thaw all reagents (enzyme, buffers, dNTPs, primer/template) on ice.

-

Prepare serial dilutions of ADV-DP in the reaction buffer. A typical concentration range would bracket the expected Ki/IC50 value (e.g., 0.01 µM to 10 µM).

-

Prepare a master mix of the reaction buffer, HBV polymerase, and primer/template.

-

-

Reaction Setup:

-

Aliquot the master mix into microcentrifuge tubes or a 96-well plate.

-

Add the serially diluted ADV-DP or a vehicle control to the respective tubes/wells.

-

Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to bind to the polymerase.[7]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a dNTP mixture containing a fixed concentration of dATP, dGTP, dTTP, and the labeled dNTP (e.g., [α-³²P]dCTP).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.

-

-

Termination and Detection:

-

Stop the reaction by adding a quenching solution, such as 50 mM EDTA.

-

Method A (Gel Electrophoresis): Add an equal volume of loading dye, heat-denature the samples, and resolve the products on a denaturing polyacrylamide gel. Visualize the extended primer band by autoradiography or fluorescence imaging and quantify band intensity.[6]

-

Method B (Filter Binding/Scintillation): Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated labeled dNTPs, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the percentage of polymerase inhibition for each ADV-DP concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the ADV-DP concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of ADV-DP that inhibits 50% of the polymerase activity.

Data Presentation

The inhibitory activity of this compound is often compared across different viral polymerases and against human DNA polymerases to assess its selectivity.

| Target Enzyme | Parameter | Value (µM) | Reference |

| Hepatitis B Virus (HBV) DNA Polymerase | Ki | 0.1 | [3][4] |

| Human DNA Polymerase α | Ki | 1.18 | [3][4] |

| Human DNA Polymerase γ | Ki | 0.97 | [3][4] |

| HIV-1 Reverse Transcriptase | - | Activity noted, but less potent than against HBV | [8][9] |

Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

These data demonstrate that this compound is a significantly more potent inhibitor of HBV DNA polymerase compared to human DNA polymerases, highlighting its selective antiviral activity.[3][4]

References

- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. And also, "adefovir dipovixil" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human immunodeficiency virus (HIV) Type 1 reverse transcriptase resistance mutations in hepatitis B virus (HBV)-HIV-coinfected patients treated for HBV chronic infection once daily with 10 milligrams of adefovir dipivoxil combined with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Measure Adefovir Diphosphate Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir (B194249) dipivoxil is an antiviral prodrug used to treat chronic hepatitis B virus (HBV) infection.[1][2] Upon oral administration, it is converted to its active form, adefovir, which is then phosphorylated by cellular kinases to adefovir diphosphate (B83284) (ADV-DP).[1][3][4] ADV-DP is the pharmacologically active metabolite that inhibits HBV DNA polymerase, leading to the termination of viral DNA chain synthesis.[5][6] Measuring the intracellular concentration of ADV-DP is crucial for understanding its efficacy, pharmacokinetics, and mechanism of action. These application notes provide detailed protocols for quantifying intracellular ADV-DP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard method, and a conceptual framework for an alternative enzymatic assay.

Mechanism of Action: Adefovir Activation and HBV Inhibition

Adefovir dipivoxil, a prodrug, enhances the oral bioavailability of adefovir. Following absorption, cellular esterases hydrolyze the prodrug to adefovir.[6] Subsequently, cellular kinases phosphorylate adefovir in two steps to its active diphosphate form.[3][4] ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral HBV DNA polymerase.[1] Its incorporation into the nascent viral DNA strand results in chain termination, effectively halting viral replication.[6]

Quantitative Data Summary

The intracellular concentration and half-life of this compound can vary depending on the cell type. The following table summarizes quantitative data from studies using various hepatic cell lines.

| Cell Type | Adefovir Incubation Concentration (µM) | This compound (ADV-DP) Concentration | Intracellular Half-life of ADV-DP (hours) | Reference |

| Primary Human Hepatocytes | 10 | ~10 pmol/10⁶ cells | 33 - 48 | [7] |

| Primary Human Hepatocytes | 10 | 3.9 µM | 75 ± 1 | [8][9] |

| HepG2 Cells | 10 | ~10 pmol/10⁶ cells | 33 ± 3 | [7] |

| HepG2 Cells | 10 | 2.4 µM | - | [8][9] |

| Huh-7 Cells | 10 | ~10 pmol/10⁶ cells | 10 ± 1 | [7] |

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the accurate and sensitive quantification of intracellular nucleotides and their analogs due to its high specificity and sensitivity.[10][11]

Experimental Workflow: LC-MS/MS

Detailed Methodology

1. Cell Culture and Treatment

-

Cell Lines: HepG2, Huh-7, or primary human hepatocytes are commonly used.[7][8]

-

Culture Conditions: Culture cells in appropriate media (e.g., MEM with 10% FBS) at 37°C and 5% CO₂.[8]

-

Treatment: Seed cells in 6-well or 12-well plates. Once they reach desired confluency, treat with varying concentrations of adefovir for a specified time (e.g., 24 hours).[8][9]

2. Cell Harvesting and Counting

-

Aspirate the culture medium.

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Detach cells using trypsin-EDTA.

-

Neutralize trypsin with culture medium, transfer the cell suspension to a conical tube, and centrifuge (e.g., 500 x g for 5 minutes at 4°C).

-

Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

-

Count an aliquot of the cell suspension (e.g., using a hemocytometer or automated cell counter) to normalize the final metabolite concentration.

3. Intracellular Metabolite Extraction

-

Pellet the remaining cell suspension by centrifugation.

-

Discard the supernatant.

-

Add 200-500 µL of ice-cold 70% methanol (B129727) (or acetonitrile) containing an internal standard (e.g., Adefovir-d4) to the cell pellet.[12][13][14]

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate on ice for 10 minutes or at -20°C for 30 minutes.

4. Sample Clarification

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[15]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

5. LC-MS/MS Analysis

-

Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15]

-

Chromatography (Example Conditions):

-

Column: Reversed-phase C18 column (e.g., Waters X-Select HSS T3, 3.0 × 50 mm, 2.5 µm).

-

Mobile Phase: Gradient or isocratic elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[4][16]

-

Flow Rate: 0.3 - 0.6 mL/min.[4]

-

-

Mass Spectrometry (Example Conditions):

-

Ionization: Electrospray ionization (ESI), typically in positive mode.[12][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example): For adefovir, m/z 274.0 -> 162.1.[16] The transition for this compound would need to be optimized based on its specific fragmentation pattern (m/z 434 -> fragments).

-

6. Data Analysis and Quantification

-

Create a standard curve by spiking known concentrations of this compound into a lysate from untreated cells.

-

Process the data using instrument-specific software.

-

Calculate the concentration of ADV-DP in the samples by interpolating from the standard curve.

-

Normalize the results to the cell count to report as amount per million cells (e.g., pmol/10⁶ cells).

Protocol 2: Enzymatic Assay for this compound (Conceptual)

An alternative to LC-MS/MS is an enzymatic assay. This approach is based on the mechanism of action of ADV-DP and can be adapted from similar assays developed for other nucleotide analogs like Tenofovir.[17][18] The principle is the competitive inhibition of a recombinant polymerase enzyme.

Experimental Workflow: Enzymatic Assay

Detailed Methodology (Conceptual)

1. Principle The assay measures the activity of recombinant HBV DNA polymerase. ADV-DP present in the cell extract will compete with the natural substrate (dATP) and inhibit the synthesis of DNA. The extent of inhibition, measured by a decrease in signal (e.g., fluorescence from an intercalating dye or incorporation of a radiolabeled nucleotide), is proportional to the amount of ADV-DP in the sample.[17][19]

2. Cell Lysate Preparation

-

Harvest and count cells as described in the LC-MS/MS protocol (steps 1 & 2).

-

Lyse the cell pellet using a method that preserves protein function, such as sonication in a suitable buffer or using a mild detergent-based lysis buffer, followed by heat inactivation of cellular enzymes.

3. Enzymatic Reaction

-

Reaction Mixture: In a microplate well, prepare a reaction mix containing:

-

Recombinant HBV DNA polymerase.

-

A synthetic DNA template-primer.

-

A mix of dGTP, dCTP, and dTTP.

-

A labeled or signal-generating deoxynucleoside triphosphate, such as [³H]-dATP, or a low concentration of dATP if using an intercalating dye (e.g., SYBR Green) for signal generation.

-

-

Standard Curve: Prepare serial dilutions of a known concentration of this compound standard.

-

Reaction Initiation: Add a fixed volume of the cell lysate or the ADV-DP standard to the reaction wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).

4. Signal Detection

-

Radiolabel Method: Stop the reaction and measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

-

Fluorescence Method: Measure the fluorescence of the intercalating dye in real-time or at the end of the reaction using a plate reader. A higher concentration of ADV-DP will result in less DNA synthesis and thus a lower fluorescence signal.[18]

5. Data Analysis

-

Plot the signal versus the concentration of the ADV-DP standard to generate an inhibition curve.

-

Determine the concentration of ADV-DP in the cell lysates by comparing their signal to the standard curve.

-

Normalize the results to the initial cell count.

References

- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. [Determination of adefovir in monkey plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Extraction of Adefovir Diphosphate from Cultured Cells

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir (B194249) dipivoxil is an antiviral prodrug utilized in the management of chronic hepatitis B infection. Upon cellular uptake, it is metabolized to its active form, adefovir, which is subsequently phosphorylated by cellular kinases to adefovir monophosphate (ADV-MP) and then to the pharmacologically active metabolite, adefovir diphosphate (B83284) (ADV-DP). ADV-DP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication. The accurate quantification of intracellular ADV-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in the optimization of dosing regimens and the development of novel antiviral therapies.

This document provides a detailed protocol for the extraction of adefovir diphosphate from cultured cells, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol encompasses cell harvesting, lysis, protein precipitation, and an optional solid-phase extraction (SPE) step for sample purification.

Cellular Signaling Pathway of Adefovir

Adefovir dipivoxil, a prodrug, is designed to enhance oral bioavailability. Once inside the cell, it undergoes hydrolysis to adefovir. Cellular kinases then sequentially phosphorylate adefovir to its monophosphate and subsequently to its active diphosphate form. This compound mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and is incorporated into the elongating viral DNA chain by the viral polymerase. This incorporation leads to chain termination, thereby inhibiting viral replication.

Caption: Intracellular activation of adefovir.

Experimental Protocols

This section details the procedures for cell culture and treatment, followed by the extraction of this compound.

Cell Culture and Treatment

-